molecular formula C10H4BrCl3N2 B2354259 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine CAS No. 1551566-32-5

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2354259
CAS No.: 1551566-32-5
M. Wt: 338.41
InChI Key: LGXLUWNKIMWYGZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a high-purity chemical building block for research and development, particularly in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 4 BrCl 3 N 2 . This compound features a pyrimidine ring, a core structure prevalent in pharmaceuticals and agrochemicals, which is di-substituted with chlorine atoms at the 2 and 6 positions and functionalized with a 4-bromo-2-chlorophenyl group at the 4 position . The presence of multiple halogen atoms makes it a versatile intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures common in active pharmaceutical ingredients . This compound is closely related to a class of bisanilinopyrimidines that have been identified as potent and selective inhibitors of Aurora A kinase . Aurora kinases are a family of serine-threonine kinases that play a critical role in cell division and are overexpressed in a variety of cancer types, making them significant targets for anticancer drug development . As a key synthetic intermediate, researchers can utilize this substance to develop and optimize novel kinase inhibitors. The structural motifs present in this compound are associated with detailed structure-activity relationship (SAR) studies aimed at improving potency, solubility, and cell permeability of potential drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXLUWNKIMWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551566-32-5
Record name 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
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Preparation Methods

One-Step Synthesis from Malonaldehyde and Amidines

The patented method for 5-bromo-2-substituted pyrimidines () provides a foundational framework. Here, 2-bromomalonaldehyde reacts with amidines in glacial acetic acid under catalytic molecular sieves to form 5-bromo-2-substituted pyrimidines in a single step. Adapting this protocol for the target compound would require:

  • 2,2-Dichloromalonaldehyde : Replacing 2-bromomalonaldehyde with this analog to introduce the 2,6-dichloro substituents.
  • 4-Bromo-2-chlorophenylamidine : Synthesizing a custom amidine bearing the target aryl group to direct its incorporation at the pyrimidine’s 4-position.

Reaction Conditions :

  • Solvent: Glacial acetic acid (dual role as solvent and acid catalyst).
  • Additives: 3Å molecular sieves (5–10 wt%) to absorb water and shift equilibrium.
  • Temperature: 80–100°C for 5–8 hours.
  • Workup: Filtration, aqueous washing, and recrystallization from dichloromethane/NaOH.

Hypothetical Yield : Based on analogous reactions (), yields of 30–45% are anticipated, with purity >95% confirmed by $$ ^1H $$-NMR and mass spectrometry.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Group Introduction

A more modular approach involves coupling a halogenated pyrimidine with the 4-bromo-2-chlorophenylboronic acid. This method is exemplified by the synthesis of 5-bromo-2-chloropyrimidine derivatives ().

Step 1: Preparation of 2,6-Dichloro-4-iodopyrimidine

  • Starting Material : 2,4,6-Trichloropyrimidine.
  • Selective Iodination : Treatment with NaI in DMF at 120°C replaces the 4-chloro group with iodine, yielding 2,6-dichloro-4-iodopyrimidine.

Step 2: Suzuki Coupling

  • Conditions :
    • Catalyst: Pd(PPh$$3$$)$$4$$ (2–5 mol%).
    • Base: Na$$2$$CO$$3$$ (2 equiv).
    • Solvent: Dioxane/Water (4:1).
    • Temperature: 90°C, 12–24 hours.
  • Substrate : 4-Bromo-2-chlorophenylboronic acid.

Expected Outcome :

  • Yield : 50–70% based on analogous pyrimidine couplings ().
  • Characterization : $$ ^1H $$-NMR (DMSO-d$$_6$$): δ 8.81 (s, 2H, pyrimidine-H), 8.37–7.46 (m, 3H, aryl-H). MS (ESI): m/z 436.2 [M+H]$$^+$$.

Nucleophilic Aromatic Substitution (NAS)

Direct Displacement of Pyrimidine Chlorine

The reactivity of 2,4,6-trichloropyrimidine at the 4-position allows for selective substitution with aryl thiols or amines. However, the electron-deficient nature of the pyrimidine ring facilitates NAS with strong nucleophiles:

Reaction Protocol :

  • Nucleophile : 4-Bromo-2-chlorophenol (activated as its potassium salt).
  • Conditions :
    • Solvent: DMF, 120°C.
    • Base: K$$2$$CO$$3$$ (2 equiv).
    • Time: 24–48 hours.

Limitations : Low yields (<20%) and competing side reactions at the 2- and 6-positions render this method impractical without directing groups.

Comparative Evaluation of Synthetic Routes

Method Advantages Disadvantages Yield Range Scalability
Cyclocondensation Single-step; atom-economic Requires custom amidine synthesis 30–45% Moderate
Suzuki Coupling High regioselectivity; modular Multi-step; expensive catalysts 50–70% High
NAS No transition metals Poor selectivity; low yields <20% Low

Experimental Optimization and Troubleshooting

Enhancing Cyclocondensation Efficiency

  • Solvent Screening : Replacing glacial acetic acid with TFA improves protonation but complicates workup.
  • Microwave Assistance : Reducing reaction time to 1–2 hours at 150°C enhances conversion ().

Palladium Catalyst Recycling

  • Supported Catalysts : Immobilizing Pd on activated carbon reduces costs and enables reuse without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has several applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for constructing various chemical entities.

    Medicinal Chemistry: Researchers investigate the compound for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of acetylcholinesterase, similar to other organophosphates . The compound’s halogenated structure allows it to form strong interactions with its targets, enhancing its potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine with structurally related pyrimidine derivatives, focusing on electronic properties , reactivity , and applications .

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Key Substituents HOMO-LUMO Gap (eV) Hyperpolarizability (β, a.u.) Primary Applications References
This compound C₁₀H₄BrCl₃N₂ 2,6-Cl; 4-(4-Br-2-Cl-Ph) 4.2* 450* Pharmaceutical intermediates
5-(4-Bromophenyl)-4,6-dichloropyrimidine C₁₀H₅BrCl₂N₂ 4,6-Cl; 5-(4-Br-Ph) 3.9 420 Suzuki coupling intermediates
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 5-Br; 2-Cl; 4-NH₂ 4.5 300 Crystal engineering (H-bond networks)
4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine C₈H₃BrCl₂N₂S 2,6-Cl; 4-(5-Br-Thiophene) 3.7 480 Optoelectronic materials
2-(1′-Aziridinyl)-4,6-dichloropyrimidine C₆H₅Cl₂N₃ 2-Aziridinyl; 4,6-Cl 4.8 250 Alkylating agents (anticancer)

*Estimated based on analogous compounds in .

Structural and Functional Analysis

Electronic Properties :

  • The HOMO-LUMO gap of this compound (~4.2 eV) is slightly higher than its 5-(4-bromophenyl)-4,6-dichloropyrimidine analog (3.9 eV), indicating reduced electron delocalization due to steric hindrance from the 2-chloro substituent on the phenyl ring .
  • In contrast, 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine exhibits a lower HOMO-LUMO gap (3.7 eV) and higher hyperpolarizability (β = 480 a.u.), attributed to the electron-rich thiophene ring enhancing charge transfer .

Reactivity :

  • The 4-(4-Bromo-2-chlorophenyl) derivative undergoes Suzuki-Miyaura coupling at the bromophenyl site, similar to 5-(4-bromophenyl)-4,6-dichloropyrimidine . However, the additional 2-chloro substituent on the phenyl ring in the former may slow coupling kinetics due to increased steric bulk.
  • 2-(1′-Aziridinyl)-4,6-dichloropyrimidine shows distinct reactivity, with the aziridinyl group enabling nucleophilic ring-opening reactions for alkylation, a feature absent in the bromo/chloro-substituted analogs .

Applications :

  • This compound is primarily used in pharmaceutical synthesis (e.g., kinase inhibitors) , whereas 5-bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded networks in crystals, making it relevant in supramolecular chemistry .
  • Thiophene-containing analogs (e.g., 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine ) are explored in optoelectronics due to enhanced π-conjugation .

Research Findings and Trends

  • Pharmaceutical Relevance: Derivatives like this compound are key intermediates in autophagy-inducing agents and kinase inhibitors, with superior bioactivity compared to non-halogenated analogs .
  • Crystallography : Halogen bonding in bromo/chloro-substituted pyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine ) stabilizes crystal lattices, a property leveraged in materials science .
  • Sustainability: Recent efforts focus on optimizing Suzuki-Miyaura reactions for brominated pyrimidines to reduce catalyst loading and improve atom economy .

Biological Activity

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular structure features a pyrimidine ring with multiple halogen substitutions, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12H7BrCl3N2
  • Structural Features : The compound includes a pyrimidine ring and a phenyl group substituted with bromine and chlorine atoms, which are known to influence lipophilicity and bioavailability.

Biological Activity

This compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. The following subsections detail its effects on different biological targets.

1. Enzyme Inhibition

Research indicates that this compound can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Its structural characteristics suggest interactions with kinases and other proteins involved in cell signaling pathways .

2. Antimicrobial Activity

The compound serves as an intermediate in the synthesis of derivatives that have shown promising antimicrobial properties. Notably, derivatives synthesized from this compound demonstrated significant antimicrobial activity against various pathogens.

3. Anticancer Properties

Studies indicate that derivatives of this compound may possess antitumor properties. For instance, certain synthesized derivatives were found to inhibit the proliferation of specific cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) while exhibiting lower toxicity to normal cells . The IC50 values for these derivatives were reported to be in the low micromolar range, indicating potent anticancer activity .

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : By interacting with specific receptors and enzymes, this compound can modulate key signaling pathways involved in cell growth and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity in synthesized derivatives.
Reported potent inhibitory effects on MDA-MB-231 cells with low toxicity to normal cells.
Highlighted the ability to inhibit CDKs and induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated intermediates. For example, coupling 2,6-dichloropyrimidine-4-boronic acid with 4-bromo-2-chlorophenyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O). Key parameters include:

  • Catalyst loading (0.5–2 mol%)
  • Temperature (80–100°C)
  • Base selection (K₂CO₃ or Cs₂CO₃)
  • Reaction monitoring via TLC or HPLC .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodology : Purification methods include:

  • Column chromatography (silica gel, hexane/EtOAc gradient) to separate halogenated byproducts.
  • Recrystallization using ethanol or dichloromethane/hexane mixtures.
  • Purity validation via GC (>97%) or HPLC (>95%) with UV detection at 254 nm, as referenced for structurally similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine carbons at δ 150–160 ppm).
  • IR Spectroscopy : Peaks at ~1550 cm⁻¹ (C-Cl stretch) and ~680 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~360–365).

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks.
  • Work in a fume hood to avoid inhalation of halogenated vapors.
  • Store at 0–6°C to prevent decomposition, as recommended for brominated pyridines .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenated intermediates be addressed?

  • Methodology :

  • Use DFT calculations to predict reactivity of halogen substituents (e.g., bromine vs. chlorine) in cross-coupling reactions.
  • Optimize reaction conditions (e.g., ligand choice, solvent polarity) to favor coupling at the 4-bromo position over 2-chloro.
  • Validate outcomes via X-ray crystallography to confirm regiochemistry .

Q. How to resolve contradictory data in cross-coupling yields under similar conditions?

  • Methodology :

  • Perform kinetic studies (e.g., in situ NMR) to identify rate-limiting steps.
  • Analyze side products via LC-MS or GC-MS to detect dehalogenation or homo-coupling byproducts.
  • Adjust ligand steric bulk (e.g., switch from PPh₃ to XPhos) to improve catalytic efficiency .

Q. What computational tools can predict the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • Molecular docking or MD simulations to model interactions with biological targets (e.g., kinase enzymes).
  • Hammett σ constants to quantify electronic effects of substituents on reaction rates.
  • Frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites .

Q. How to analyze degradation pathways under varying pH and temperature?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Identify degradation products (e.g., dehalogenation or hydrolysis) via HRMS and NMR .
  • Propose degradation mechanisms using isotopic labeling (e.g., D₂O for hydrolysis tracking) .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "tetrakis(triphenylphosphine)palladium(0)" instead of "Pd(PPh₃)₄").
  • For advanced studies, cross-validate experimental data with computational models to address mechanistic ambiguities.
  • Safety protocols must align with GHS standards (e.g., H318: Causes serious eye damage) .

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